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Abstract

Alrizomadlin (APG-115) is a potent, orally bioavailable, small-molecule inhibitor of the MDM2-
p53 protein-protein interaction, currently under clinical investigation for the treatment of various
cancers. This technical guide provides an in-depth overview of the discovery, chemical
synthesis, and preclinical characterization of Alrizomadlin. It is intended to serve as a
comprehensive resource for researchers and drug development professionals interested in the
therapeutic potential of targeting the MDM2-p53 axis.

Discovery of Alrizomadlin

Alrizomadlin was discovered through an extensive structure-activity relationship (SAR) study
of a class of spirooxindole-based MDM2 inhibitors.[1] The research aimed to improve upon
earlier compounds that exhibited chemical instability.[1] This effort led to the identification of
Alrizomadlin (also referred to as AA-115), a compound with high binding affinity to MDM2,
potent cellular activity, and a favorable oral pharmacokinetic profile.[1] The discovery was the
result of a collaboration between researchers at the University of Michigan and Ascentage
Pharma.[2] Ascentage Pharma is the global biopharmaceutical company that is developing
Alrizomadlin.[2][3]

Chemical Synthesis of Alrizomadlin
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The chemical synthesis of Alrizomadlin is a multi-step process. The following is a general
outline of the synthetic route, based on the information available in the primary discovery
publication. For a detailed, step-by-step protocol, readers are directed to the supplementary
information of the referenced publication.

Key Starting Materials:

Substituted isatin derivative

Cyclohexanone derivative

Substituted aldehyde

Amino acid derivative

General Synthetic Scheme:

A three-component 1,3-dipolar cycloaddition reaction is a key step in the synthesis of the
complex spirooxindole scaffold of Alrizomadlin.[4] This reaction is followed by a late-stage
Davis—Beirut reaction to complete the core structure.[4] The final steps of the synthesis involve
the amidation of the carboxylic acid group with the bicyclo[2.2.2]octane-1-carboxylic acid
moiety.

Mechanism of Action

Alrizomadlin is a potent and selective antagonist of the MDM2-p53 interaction.[4][5] In many
cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by the
overexpressed MDM2 protein, which binds to p53 and targets it for proteasomal degradation.
[1] Alrizomadlin binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53
interaction.[3] This leads to the stabilization and activation of p53, resulting in the transcriptional
upregulation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g.,
PUMA, BAX).[5][6] The restoration of p53 function ultimately leads to the inhibition of tumor
growth.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b605068?utm_src=pdf-body
https://www.benchchem.com/product/b605068?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e14627
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e14627
https://www.benchchem.com/product/b605068?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e14627
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://www.cancernetwork.com/view/alrizomadlin-granted-fda-fast-track-designation-for-relapsed-refractory-unresectable-or-metastatic-melanoma
https://www.benchchem.com/product/b605068?utm_src=pdf-body
https://www.medchemexpress.com/apg-115.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://synapse.patsnap.com/drug/300b4908d88a496abcea294fcf93dd5c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Cytoplasm

|
Ubiquitinates p53

Ubiquitinated
p53-MDM?2 complex

|
Degradation

Click to download full resolution via product page

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for MDM2 Binding

This assay is used to determine the binding affinity of Alrizomadlin to the MDM2 protein.

e Principle: The assay measures the disruption of the interaction between a terbium-labeled
anti-GST antibody bound to GST-tagged MDM2 and a fluorescently labeled p53-derived
peptide. When Alrizomadlin binds to MDM2, it displaces the fluorescent peptide, leading to
a decrease in the TR-FRET signal.

o Materials:
o GST-tagged human MDM2 protein

o Fluorescently labeled p53-derived peptide (e.g., FAM-labeled)
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[e]

Terbium-labeled anti-GST antibody

o

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

[¢]

384-well low-volume black plates

[¢]

TR-FRET microplate reader

Protocol:

[e]

Prepare serial dilutions of Alrizomadlin in DMSO.
o Add 2 pL of the compound dilutions to the assay plate.

o Prepare a master mix containing GST-MDM2 and the terbium-labeled anti-GST antibody
in assay buffer.

o Add 8 L of the master mix to each well.
o Prepare a solution of the fluorescently labeled p53 peptide in assay buffer.
o Add 10 pL of the peptide solution to each well.

o Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected
from light.

o Measure the TR-FRET signal using a microplate reader with appropriate excitation and
emission wavelengths for the donor and acceptor fluorophores.

o Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
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Cell Proliferation Assay

This assay measures the effect of Alrizomadlin on the growth of cancer cell lines.

» Principle: The assay is based on the quantification of ATP, which is an indicator of
metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell
viability.

o Materials:

o Cancer cell line (e.g., SJISA-1, with MDM2 amplification and wild-type p53)

o

Cell culture medium and supplements

[¢]

96-well clear-bottom white plates

[e]

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

Luminometer

[e]

e Protocol:

o Seed cells in a 96-well plate at a predetermined density and allow them to attach
overnight.

o Prepare serial dilutions of Alrizomadlin in the cell culture medium.

o Remove the existing medium from the cells and add the medium containing the different
concentrations of Alrizomadlin.

o Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% CO2.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a luminometer.

o Calculate the IC50 value by plotting the percentage of cell viability against the log of the
compound concentration.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of Alrizomadlin in a living organism.

e Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors
are established, the mice are treated with Alrizomadlin, and tumor growth is monitored over
time.

o Materials:

o Immunocompromised mice (e.g., hude or SCID mice)

[¢]

Cancer cell line (e.g., SISA-1)

[e]

Matrigel (or other extracellular matrix)

Alrizomadlin formulation for oral administration

o

[¢]

Calipers for tumor measurement
e Protocol:

o Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of
the mice.

o Monitor the mice for tumor growth.

o Once the tumors reach a specific size (e.g., 100-200 mm?), randomize the mice into
treatment and control groups.

o Administer Alrizomadlin orally to the treatment group at a specified dose and schedule
(e.g., daily or every other day). The control group receives the vehicle.
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o Measure tumor volume using calipers at regular intervals (e.qg., twice a week). Tumor
volume can be calculated using the formula: (Length x Width2) / 2.

o Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry).

Quantitative Data

ble 1- In Vi ity of Alri i

Parameter Value Cell Line/Assay Reference

MDM2 Binding Affinity

_ <1nM TR-FRET Assay [1][5]

(Ki)
MDM2 Binding Affinity

3.8+£1.1nM TR-FRET Assay [5]
(IC50)
Cell Proliferation

2.7 uM SJSA-1 [5]
(IC50)
Cell Proliferation

18.9 + 15.6 nM AGS [3]
(IC50)
Cell Proliferation

103.5+18.3 nM MKN45 [3]

(IC50)

Table 2: Pharmacokinetic Properties of Alrizomadlin in

Humans (Phase 1)

Parameter Value (at 100-200 mg dose) Reference
Half-life (t1/2) 3-7 hours [5]
Pharmacokinetics Approximately linear [51[7]

Table 3: Clinical Efficacy of Alrizomadlin (Phase I/li
Trials)
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Logical Relationships in Drug Discovery

The discovery and development of Alrizomadlin followed a logical progression from initial
concept to clinical evaluation.
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Conclusion
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Alrizomadlin (APG-115) is a promising clinical candidate that emerged from a rigorous drug
discovery program. Its potent and selective inhibition of the MDM2-p53 interaction, coupled
with favorable oral bioavailability, has translated into encouraging antitumor activity in
preclinical models and early-phase clinical trials. This technical guide provides a foundational
understanding of the discovery and chemical synthesis of Alrizomadlin, which may aid in the
future development of this and other next-generation MDM2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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